molecular formula C18H22ClN3O2S B2502741 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 2034319-40-7

1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2502741
CAS No.: 2034319-40-7
M. Wt: 379.9
InChI Key: CALALAPCPOPVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a molecular structure comprising a methanesulfonamide group linked to a piperidine ring that is substituted with a pyridine moiety, a scaffold commonly associated with central nervous system (CNS) drug discovery efforts . Compounds containing piperidine and sulfonamide groups, similar to this one, are frequently explored as potent antagonists for various receptors . The inclusion of the 2-chlorophenyl group is a common structural motif used to influence the compound's binding affinity and metabolic stability. This compound is intended for research purposes only and is not approved for human or veterinary therapeutic or diagnostic use. Researchers can leverage this chemical as a key intermediate or a reference standard in the synthesis and development of novel therapeutic agents, particularly in the study of neurological disorders and receptor-ligand interactions . Its design suggests potential for use in investigating peripherally restricted agents, a strategy employed to mitigate central side effects while maintaining therapeutic action in the body .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c19-18-4-2-1-3-16(18)14-25(23,24)21-13-15-7-11-22(12-8-15)17-5-9-20-10-6-17/h1-6,9-10,15,21H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALALAPCPOPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidinyl and pyridinyl intermediates, followed by their coupling with the chlorophenyl group. The final step usually involves the introduction of the methanesulfonamide group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₁₈H₂₁ClN₃O₂S 386.9 2-Chlorophenyl, Pyridin-4-yl Hypothesized receptor modulation (e.g., CB1 antagonism) based on sulfonamide-piperidine scaffolds
1-(2-Chlorophenyl)-N-[(1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl)methyl]methanesulfonamide () C₂₀H₂₇ClN₂O₃S 411.0 2-Chlorophenyl, 2,5-Dimethylfuran-3-yl Structural analogue with furan substitution; potential metabolic stability differences due to heterocyclic variation
1-(4-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide () C₁₄H₂₀ClN₂O₂S 330.8 4-Chlorophenyl, Methyl Simplified analogue; positional isomerism of chlorophenyl may alter receptor selectivity
W-18 () C₁₉H₂₀ClN₃O₄S 436.9 4-Nitrophenylethyl, 4-Chlorophenyl Sulfonamide-piperidinylidene derivative; reported as a synthetic opioid analogue with high potency
N-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanesulfonamide () C₁₂H₁₉N₄O₂S₂ 302.4 Pyrimidin-4-yl, Methylsulfanyl Dual sulfonamide and pyrimidine motifs; potential kinase inhibition activity

Key Structural Differences:

  • Substituent Position : The target compound’s 2-chlorophenyl group contrasts with the 4-chlorophenyl in , which may reduce steric hindrance and alter binding pocket interactions .
  • Heterocyclic Moieties : The pyridin-4-yl group in the target compound differs from the furan () or pyrimidine () substitutions, impacting electronic properties and solubility .

Pharmacological Profiles:

  • Target Compound: While direct activity data are unavailable, its sulfonamide-piperidine scaffold shares similarities with cannabinoid receptor (CB1) antagonists (e.g., rimonabant analogues) and bacterial MRSA synergists (e.g., DMPI/CDFII in ) .
  • W-15/W-18 () : These compounds exhibit µ-opioid receptor agonism, highlighting how piperidine substitution patterns (e.g., phenethyl vs. pyridinyl) dictate receptor specificity .
  • Purine-Piperidine Derivatives () : Compounds like 10–15 (86–99% yields) target enzymes via purine scaffolds, suggesting divergent mechanisms compared to sulfonamides .

Biological Activity

1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound combines a chlorophenyl group with a methanesulfonamide moiety, linked to a piperidine derivative that incorporates a pyridine substituent. The molecular formula is C18H22ClN3O2S, with a molecular weight of approximately 379.9 g/mol. Its unique structural characteristics suggest significant potential for therapeutic applications, particularly in antimicrobial and anticancer domains.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit specific enzymes, while the piperidine and pyridine moieties may enhance binding affinity and specificity towards biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those related to cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, impacting cell survival and apoptosis.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their effectiveness against bacterial infections, including Mycobacterium tuberculosis. Preliminary studies suggest that this compound may possess similar antimicrobial properties due to its structural components.

Anticancer Properties

Recent studies highlight the potential anticancer activity of piperidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism often involves induction of apoptosis and inhibition of critical signaling pathways associated with tumor growth.

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study demonstrated that compounds related to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells .
  • Inhibition of Enzymatic Activity :
    • Research has shown that piperidine-containing compounds can inhibit monoacylglycerol lipase (MAGL), which plays a role in cancer progression and pain management .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
1-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamideFluorine instead of chlorineDifferent electronegativity may alter activityPotential antimicrobial
1-(3-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamideChlorine at a different positionVariations in binding interactionsPotential anticancer
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamideDifferent pyridine substitutionVariations in pharmacological propertiesPotential anticancer

Q & A

Q. How do researchers reconcile discrepancies between computational predictions (e.g., LogP, solubility) and empirical data?

  • Validation Framework :
  • Compare predicted LogP (via ChemDraw) with experimental shake-flask method results.
  • Use Hansen solubility parameters to refine solvent selection for dissolution studies .
  • Apply machine learning models trained on sulfonamide datasets to improve prediction accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.